Diethylstilbestrol

Catalog No.
S526042
CAS No.
56-53-1
M.F
C18H20O2
M. Wt
268.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylstilbestrol

CAS Number

56-53-1

Product Name

Diethylstilbestrol

IUPAC Name

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+

InChI Key

RGLYKWWBQGJZGM-ISLYRVAYSA-N

SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides.
SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES
In water, 12 mg/l @ 25 °C

Synonyms

Agostilben, Apstil, Diethylstilbestrol, Diethylstilbestrol, (Z)-Isomer, Diethylstilbestrol, Disodium Salt, Distilbène, Estrogen, Stilbene, Stilbene Estrogen, Stilbestrol, Tampovagan

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

Description

The exact mass of the compound Diethylstilbestrol is 268.14633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)12 mg/l (at 25 °c)4.47e-05 msoluble in alcohol, ether, chloroform, fatty oils, dil hydroxides.sol @ 25 °c in 95% ethanol (1 in 5); sol @ 25 °c in chloroform (1 in 200), ether (1 in 3); sol in acetone, dioxane, ethyl acetate, methyl alcohol, sol in vegetable oils & aqueous soln of alkali hydroxidesin water, 12 mg/l @ 25 °csolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756736. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Stilbestrols. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Early Research and Enthusiasm (1930s-1950s)

  • Estrogen Mimicry: Scientists in the 1930s were isolating and studying estrogen, a female sex hormone. DES, a synthetic non-steroidal compound with similar effects to estrogen, was synthesized in 1938 Embryo Project Encyclopedia, ASU: .
  • Promising Applications: Early research suggested DES could be beneficial for various conditions. These included treating menopausal symptoms, stimulating breast development in women, and preventing miscarriages [Synthetic Hormone Use in Beef and The Us Regulatory Dilemma - Diethylstilbestrol DES, diethylstilbestrol.co.uk].
  • Miscarriage Prevention: DES was widely prescribed to pregnant women in the 1940s and 1950s in the belief it could prevent miscarriages. However, a 1953 study found DES to be ineffective for this purpose Embryo Project Encyclopedia, ASU: .

Unforeseen Consequences (1960s-1970s)

  • Cancer Risk: A critical discovery in 1971 revealed a link between DES exposure in utero and vaginal adenocarcinoma, a rare cancer, in young women Embryo Project Encyclopedia, ASU: . This led to the FDA banning DES for use during pregnancy in 1971.
  • Endocrine Disruption: DES is now classified as an endocrine disruptor, meaning it can interfere with the normal functioning of the hormone system Embryo Project Encyclopedia, ASU: .

Continuing Research (1980s-Present)

  • Long-Term Effects: Research continues to explore the long-term health effects of DES exposure, including potential risks for the grandchildren of exposed mothers Embryo Project Encyclopedia, ASU: .
  • Understanding Mechanisms: Scientists are investigating the mechanisms by which DES disrupts the hormonal system and how it leads to various health problems. This research could have broader implications for understanding endocrine disruptors in general.

Diethylstilbestrol is a synthetic non-steroidal estrogen, primarily recognized for its historical use in preventing miscarriages and treating menopausal symptoms. Its chemical structure is characterized by two ethyl groups attached to a stilbene backbone, specifically denoted as 4,4'-(1,2-diethyl-1,2-ethenediyl)bisphenol. Diethylstilbestrol is a white crystalline powder that is odorless and tasteless, with a molecular weight of approximately 268.36 g/mol .

DES acts as an estrogen agonist, binding to estrogen receptors in various tissues and mimicking the effects of natural estrogens. However, its potency and tissue-specific effects differ from estradiol [].

  • DES is no longer recommended for therapeutic use due to its significant safety concerns.
  • Carcinogenicity: Studies have linked DES exposure in utero to an increased risk of vaginal and cervical cancer in offspring, as well as other cancers in both exposed individuals and their descendants.
  • Other hazards: DES may also cause reproductive problems and other health issues.

Diethylstilbestrol undergoes various metabolic transformations in the body. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of diethylstilbestrol quinone, which can bind to DNA and potentially induce oxidative stress and DNA damage . Additionally, it can react with strong oxidizing agents and is known to be relatively stable in the presence of acids and bases, though it may decompose under extreme conditions .

Key Reactions:

  • Metabolism: Diethylstilbestrol is converted to diethylstilbestrol quinone via cytochrome P450-mediated oxidation.
  • Binding: The quinone metabolite can bind covalently to DNA, potentially leading to mutagenic effects .

Diethylstilbestrol was first synthesized in 1938 by Dodds using p-methoxybenzaldehyde as a starting material. The synthesis involves multiple steps including condensation reactions and reductions. Common methods include:

  • Condensation: Combining p-hydroxyacetophenone with ethyl bromide.
  • Reduction: Utilizing reducing agents to form the final diethylstilbestrol product.

Diethylstilbestrol interacts with various biological systems and compounds:

  • Estrogen Receptors: It has a high affinity for estrogen receptors, influencing gene expression related to reproductive functions.
  • Cytochrome P450 Enzymes: Interacts with these enzymes during metabolic processes, affecting drug metabolism and potential toxicity .

Studies have also indicated that diethylstilbestrol can alter the pharmacokinetics of other drugs by influencing liver enzyme activity .

Diethylstilbestrol belongs to the class of non-steroidal estrogens. Here are some similar compounds:

Compound NameStructure TypeUnique Features
EthinylestradiolSyntheticMore potent than diethylstilbestrol; used in contraceptives.
Conjugated EstrogensNaturalDerived from pregnant mare urine; used for hormone therapy.
ChlorotrianiseneSyntheticHas a longer half-life; used in hormone replacement therapy.
DienestrolSyntheticLess commonly used; similar biological effects as diethylstilbestrol.

Uniqueness of Diethylstilbestrol

Diethylstilbestrol is unique due to its specific structural properties that enhance oral bioavailability compared to natural estrogens like estradiol. Its prolonged action and distinct metabolic pathways contribute to both its therapeutic effects and associated risks .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992)

Color/Form

White crystalline powder
Small plates from benzene

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

268.146329876 g/mol

Monoisotopic Mass

268.146329876 g/mol

Flash Point

104 °C c.c.

Heavy Atom Count

20

Vapor Density

Relative vapor density (air = 1): 5.3

Density

Relative density (water = 1): 1.2

LogP

5.07
5.07 (LogP)
log Kow= 5.07
1.14

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

336 to 342 °F (NTP, 1992)
169-172 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

731DCA35BT

Related CAS

63528-82-5 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (88.64%): May cause cancer [Danger Carcinogenicity];
H360 (93.18%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (88.64%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.64%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of prostate cancer. Previously used in the prevention of miscarriage or premature delivery in pregnant women prone to miscarriage or premature delivery.

Therapeutic Uses

...DES also have been used in the treatment of prostate cancer to reduce testicular androgen production secondary to inhibition of LH release from the pituitary.
... Two major uses are as a component of combination oral contraceptives and for hormone replacement therapy in postmenopausal women. /Estrogens/
Chemotherapeutic agents useful in neoplastic disease /of the/ breast, prostate /from table/
Antineoplastic Agents, Hormonal; Carcinogens; Contraceptives, Postcoital, Synthetic; Estrogens, Non-Steroidal
For more Therapeutic Uses (Complete) data for DIETHYLSTILBESTROL (14 total), please visit the HSDB record page.

Pharmacology

Diethylstilbestrol is a synthetic estrogen that was developed to supplement a woman's natural estrogen production. In 1971, the Food and Drug Administration (FDA) issued a Drug Bulletin advising physicians to stop prescribing DES to pregnant women because it was linked to a rare vaginal cancer in female offspring.
Diethylstilbestrol is a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CB - Synthetic estrogens, plain
G03CB02 - Diethylstilbestrol
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CC - Estrogens, combinations with other drugs
G03CC05 - Diethylstilbestrol
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02A - Hormones and related agents
L02AA - Estrogens
L02AA01 - Diethylstilbestrol

Mechanism of Action

Estrogens diffuse into their target cells and interact with a protein receptor, the estrogen receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. The effect of Estrogen binding their receptors causes downstream increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
The precise mechanism(s) of action of DES as a postcoital contraceptive is not fully understood; however, the drug appears to inhibit nidation (implantation) of the fertilized ovum in the endometrium when administered within 72 hours following coitus. The postcoital contraceptive activity of the drug may involve effects mediated via decreased concentrations of circulating progesterone, effects on tubal motility resulting in accelerated passage of the ovum into the uterus, and inhibition of synthesis of carbonic anhydrase in the endometrium.
... DES ... inhibited the postcastration rise in plasma FSH amd LH levels ... . In addition, DES stimulated large increases in prolactin secretion ...

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Vapor pressure, Pa at 20 °C: 20

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

56-53-1
22610-99-7
64-67-5

Absorption Distribution and Excretion

ONLY TRACES ... COULD BE FOUND IN TISSUES 24 HR AFTER ADMIN TO SHEEP & GOATS.
... SMALL AMT EXCRETED UNCHANGED. STILBESTROL LABELLED WITH (14)C IN TWO METHYLENE GROUPS, INJECTED IN SMALL DOSES INTO RATS, IS MOSTLY EXCRETED IN BILE ... ONLY 5% OF DOSE IS EXCRETED IN URINE. NO (14)CO2 IS EXCRETED IN EXPIRED AIR, SO PRESUMABLY MOLECULE IS STABLE.
DES is readily absorbed from the GI tract following oral administration. The drug is slowly inactivated in the liver and excreted in urine and feces, principally as the glucuronide.

Metabolism Metabolites

Hepatic.
IN SMALL DOSES, ABOUT 70% IS CONJUGATED WITH GLUCURONIC ACID AT ONE OF TWO HYDROXYL GROUPS, VERY LITTLE SULFATE CONJUGATION OCCURS, & ONLY SMALL AMT ARE EXCRETED UNCHANGED.
MAJOR METABOLITES OF DES IN SEVERAL SPECIES (RAT, MOUSE, HAMSTER, PRIMATES) ARE DIENOESTROL AND OMEGA-HYDROXYDIENOESTROL ... .
OXIDATIVE METABOLISM OF DES WAS MEASURED IN MALE & FEMALE GENITAL TRACTS OF FETAL MOUSE IN ORGAN CULTURE. MAJOR OXIDATIVE METABOLITE WAS Z,Z-DIENESTROL, WHOSE FORMATION APPEARED TO BE TIME DEPENDENT IN ISOLATED FETAL GENITAL TRACT OF BOTH SEXES. IN ADDN, FETAL GENITAL TRACTS WERE CAPABLE OF O-METHYLATION OF DES. A NEW METABOLITE, 4'-O-METHYL-DES, WAS FORMED IN FETAL GENITAL TISSUES BUT NOT IN LIVER CULTURES. CONJUGATION OF DES OCCURRED EXTENSIVELY IN FETAL LIVER & PLACENTA BUT NOT IN FETAL GENITAL TISSUES.
Microsomes were prepared from livers of untreated male hamsters (8 wk old) by differential centrifugation. Microsome-mediated reactions were carried out using 10 to 250 uM diethylstilbestrol (DES) with (0.5 to 2.0 mM) cumene hydroperoxide or 100 uM DES with 1 to 5 mM nicotinamide adenine dinucleotide phosphate. Diethylstilbestrol-4',4''-quinone formation by fetal liver homogenate was carried out by incubating 100 uM DES, 1.5 mM cumene hydroperoxide and fetal homogenate (4 mg/ml protein) for 10 min. In vitro, the time dependent formation of diethylstilbestrol-4',4''-quinone as a function of microsomal protein, cofactor or substrate concn was demonstrated. Quinone formation was time dependent and increased in linear fashion for up to 10 min, then remained at a plateau level when incubation times were further increased. Diethylstilbestrol-4',4''-quinone was also formed by fetal liver homogenate. The microsome mediated oxidation of DES to quinone was inhibited 93% by 500 uM 2(3-t-butyl-4-hydroxyanisole), 96% by 500 uM N,N,N',N'-tetramethyl-p-phenylenediamine, 83% by 500 uM n-octylamine, 97% by 500 uM potassium cyanide, and 6% by 1 mM cyclohexene oxide. In microsomal incubations with nicotinamide-adenine dinucleotide phosphate, quinone formation was below detection limits (< 0.005 nmol/mg protein/min).
For more Metabolism/Metabolites (Complete) data for DIETHYLSTILBESTROL (7 total), please visit the HSDB record page.

Wikipedia

Diethylstilbestrol
Stilbestrol

Drug Warnings

Nausea & vomiting are an initial reaction...Fullness & tenderness of the breast & edema...Severe migraine in some...Reactivate or exacerbate endometriosis and its attendant pain. /Estrogens/
DIETHYLSTILBESTROL TAKEN DURING PREGNANCY HAS BEEN SHOWN TO BE CAUSALLY ASSOC WITH INCR IN VAGINAL AND CERVICAL CLEAR-CELL ADENOCARCINOMA IN DAUGHTERS, PRIMARILY IN THOSE BETWEEN THE AGES OF 10 AND 30 YR. THE RISK APPEARS TO BE IN THE ORDER OF 0.14-1.4/1000 EXPOSED DAUGHTERS UP TO THE AGE OF 24 YR.
VET: TOXIC EFFECTS INCLUDE THROMBOCYTOPENIA, GYNECOMASTIA, AND FLUID RETENTION.
... FIVE PATIENTS HAD SYMPTOMS OF PRESBYOPIA ASSOCIATED WITH USE OF DIETHYLSTILBESTROL & ... THESE SYMPTOMS ABATED ON DISCONTINUANCE OF DRUG.
For more Drug Warnings (Complete) data for DIETHYLSTILBESTROL (24 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> GROWTH_PROMOTER; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

REACTION OF SODIUM AMALGAM & SODIUM HYDROXIDE WITH P-HYROXYPROPIOPHENONE AND REARRANGEMENT OF RESULTING INTERMEDIATE; REARRANGEMENT OF ETHYL DESOXYANISOIN.
From anethole hyrdobromide, from anisole, from anisoin.

General Manufacturing Information

Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Non-steroid, synthetic estrogen, always in trans form. It is most active of commonly used stilbene cmpd.

Analytic Laboratory Methods

AOAC Method 956.10. Diethylstilbestrol in feeds. Spectrophotometric method.
AOAC Method 960.61. Diethylstilbestrol in drugs. Spectrophotometric method.
Thin layer chromatography is used for determination of diethylstilbestrol in feeds. Sensitivity of this method is 0.07 mg/kg.
Ultra-violet spectrometry at a wavelength of 418 nm can be used for determination of diethylstilbestrol in drugs and vegetable oils.

Clinical Laboratory Methods

FLUORIMETRIC METHOD USED TO DETECT DIETHYLSTILBESTROL AT 1 PPB IN ANIMAL TISSUES & URINE.
DES AT PICOGRAM LEVEL IN BOVINE URINE WAS IDENTIFIED BY CAPILLARY GAS CHROMATOGRAPHY WITH NEGATIVE CHEMICAL IONIZATION MASS SPECTROMETRY USING METHANE OR METHANE-NITROUS OXIDE (4:1) AS REAGENT GAS.
MODIFIED ELECTRON CAPTURE GAS-LIQ CHROMATOGRAPHIC METHOD USED FOR DETECTION OF DES IN CATTLE URINE.
Column chromotography/flame ionization detection is used for determination of diethylstilbestrol in biological fluids and animal tissues. Sensitivity of this method is 8 ug/l ml sample.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

BILIARY EXCRETION OF METABOLITES OF ... STILBESTROL ... IN RATS WAS SHOWN ... TO BE INCR BY PRE-TREATMENT WITH HEPATIC-MICROSOMAL-ENZYME INDUCERS, & TO BE DECR BY ENZYME INHIBITORS AFTER DOSING WITH PARENT CMPD, BUT NO EFFECT WAS OBSERVED AFTER DOSING WITH METABOLITES.
Male and timed pregnant female Syrian hamsters received vitamin C (1% w/v) in drinking water for 4 days or 40 mg/kg alpha-naphthoflavone in corn oil by ip injection daily for 4 days. Male hamsters (1, 20, 85 or 240 days old) then received a single ip injection of diethylstilbestrol (DES, 20 mg/kg containing 250 uCi (3)H-DES). Pregnant hamsters received the same dose of DES ip on the 14th day of gestation. 30 min later animals were killed. Formation of diethylstilbestrol-4',4''-quinone occurred in all tissues investigated, livers and kidneys of male and female adult hamsters, neonates and fetuses, and in uterus and placenta. After injection of 75 umol/kg DES, diethylstilbestrol-4',4''-quinone was identified in liver and kidney extracts of male hamsters (12 wk old) at levels of 76 + or - 14 and 20 + or - 3 pmol/g tissue respectively. In neonates and fetuses, concn of diethylstilbestrol-4',4''-quinone after the same dose of DES were markedly less than those in adults (0.026 and 0.47% of adult levels in neonatal liver and kidney and 0.013 and 0.016% of adult levels in fetal liver and kidney respectively). Quinone metabolite levels were cut in half in response to vitamin C (44 to 60% of controls in kidneys and 41 to 65% of controls in livers). alpha-Naphthoflavone pretreatment decr renal and hepatic diethylstilbestrol-4',4''-quinone concn by 70 and 17% respectively.
Estrogens may interfere with the effects of bromocriptine; dosage adjustment may be necessary. /Estrogens/
Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/
For more Interactions (Complete) data for DIETHYLSTILBESTROL (11 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: He X, Mei X, Wang J, Lian Z, Tan L, Wu W. Determination of diethylstilbestrol in seawater by molecularly imprinted solid-phase extraction coupled with high-performance liquid chromatography. Mar Pollut Bull. 2015 Nov 29. pii: S0025-326X(15)30191-0. doi: 10.1016/j.marpolbul.2015.11.041. [Epub ahead of print] PubMed PMID: 26646976.
2: Yin L, Zheng LJ, Jiang X, Liu WB, Han F, Cao J, Liu JY. Effects of Low-Dose Diethylstilbestrol Exposure on DNA Methylation in Mouse Spermatocytes. PLoS One. 2015 Nov 20;10(11):e0143143. doi: 10.1371/journal.pone.0143143. eCollection 2015. PubMed PMID: 26588706; PubMed Central PMCID: PMC4654501.
3: Li X, Ling WT, Liu JX, Sun MX, Gao YZ, Liu J. [Immobilization of Estrogen-degrading Bacteria to Remove the 17β-estradiol and Diethylstilbestrol from Polluted Water and Cow Dung]. Huan Jing Ke Xue. 2015 Jul;36(7):2581-90. Chinese. PubMed PMID: 26489328.
4: Tatsumi K, Schlappe B, Everett EN, Gibson PC, Mount SL. Primary Vaginal Mucinous Adenocarcinoma of Intestinal Type, Associated With Intestinal Metaplasia of Skene Ducts in a Diethylstilbestrol-Exposed Woman. Am J Clin Pathol. 2015 Nov;144(5):790-5. doi: 10.1309/AJCPVZ0QNLUO7OFE. PubMed PMID: 26486744.
5: Yin Y, Lin C, Zhang I, Fisher AV, Dhandha M, Ma L. Homeodomain Transcription Factor Msx-2 Regulates Uterine Progenitor Cell Response to Diethylstilbestrol. J Stem Cell Transplant Biol. 2015;1(1). pii: 105. Epub 2015 May 12. PubMed PMID: 26457333; PubMed Central PMCID: PMC4596533.
6: Hodnik Ž, Tomašič T, Smodiš D, D'Amore C, Mašič LP, Fiorucci S, Kikelj D. Diethylstilbestrol-scaffold-based pregnane X receptor modulators. Eur J Med Chem. 2015 Oct 20;103:551-62. doi: 10.1016/j.ejmech.2015.09.005. Epub 2015 Sep 8. PubMed PMID: 26408814.
7: Herbst AL, Anderson D. Diethylstilbestrol (DES) Pregnancy Treatment: A Promising Widely Used Therapy with Unintended Adverse Consequences. AMA J Ethics. 2015 Sep 1;17(9):865-70. doi: 10.1001/journalofethics.2015.17.9.mhst1-1509. PubMed PMID: 26390210.
8: Haeno S, Maeda N, Yamaguchi K, Sato M, Uto A, Yokota H. Adrenal steroidogenesis disruption caused by HDL/cholesterol suppression in diethylstilbestrol-treated adult male rat. Endocrine. 2015 Sep 8. [Epub ahead of print] PubMed PMID: 26349937.
9: Zhang X, Ke S, Chen KH, Li JH, Ma L, Jiang XW. Diethylstilbestrol affects the expression of GPER in the gubernaculum testis. Int J Clin Exp Pathol. 2015 Jun 1;8(6):7217-22. eCollection 2015. PubMed PMID: 26261617; PubMed Central PMCID: PMC4525951.
10: Tang J, Li Q, Cheng B, Huang C, Chen K. Effects of diethylstilbestrol on the proliferation and tyrosinase activity of cultured human melanocytes. Biomed Rep. 2015 Jul;3(4):499-502. Epub 2015 May 27. PubMed PMID: 26171155; PubMed Central PMCID: PMC4487004.

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